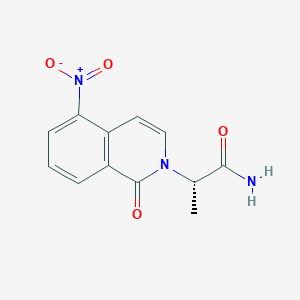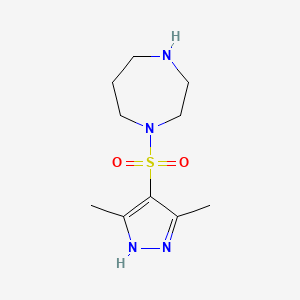![molecular formula C16H10N2O2 B11854144 10-Methylindolo[2,1-b]quinazoline-6,12-dione CAS No. 195297-82-6](/img/structure/B11854144.png)
10-Methylindolo[2,1-b]quinazoline-6,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Methylindolo[2,1-b]quinazoline-6,12-dione is a heterocyclic compound that belongs to the class of indoloquinazolines. This compound is known for its unique structural features, which include a fused indole and quinazoline ring system. It has garnered significant interest due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methylindolo[2,1-b]quinazoline-6,12-dione typically involves the oxidative coupling of isatin derivatives with indoles. One common method includes the use of potassium permanganate in anhydrous acetonitrile to oxidize isatin and its derivatives . Another approach involves the condensation of isatoic anhydride with isatin or its substituted derivatives in the presence of a base such as N-methylpiperidine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the procedures used in laboratory synthesis can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions
10-Methylindolo[2,1-b]quinazoline-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be synthesized through the oxidation of isatin derivatives.
Condensation: It can also be formed via the condensation of isatoic anhydride with isatin.
Common Reagents and Conditions
Oxidation: Potassium permanganate in anhydrous acetonitrile.
Condensation: Isatoic anhydride and isatin in the presence of N-methylpiperidine.
Major Products Formed
The major product formed from these reactions is this compound itself, along with various substituted derivatives depending on the starting materials used .
科学的研究の応用
10-Methylindolo[2,1-b]quinazoline-6,12-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 10-Methylindolo[2,1-b]quinazoline-6,12-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s activity is often attributed to its ability to undergo electron transfer reactions, which are crucial for its biological effects . The carbonyl groups in the indole and quinazoline rings play a significant role in its mechanism of action .
類似化合物との比較
10-Methylindolo[2,1-b]quinazoline-6,12-dione can be compared with other similar compounds, such as:
Tryptanthrin: A natural alkaloid with a similar indoloquinazoline structure, known for its broad spectrum of biological activities.
2,8-Dimethylindolo[2,1-b]quinazoline-6,12-dione: A derivative with additional methyl groups, which may alter its biological activity.
2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione: A halogenated derivative with potential enhanced biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other derivatives .
特性
CAS番号 |
195297-82-6 |
|---|---|
分子式 |
C16H10N2O2 |
分子量 |
262.26 g/mol |
IUPAC名 |
10-methylindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C16H10N2O2/c1-9-5-4-7-11-13(9)18-15(14(11)19)17-12-8-3-2-6-10(12)16(18)20/h2-8H,1H3 |
InChIキー |
QQVIKKKOMNGZIQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=O)C3=NC4=CC=CC=C4C(=O)N23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-1-phenyl-1h-pyrido[2,3-b]indole](/img/structure/B11854075.png)





![2-Iodothieno[2,3-b]pyridine](/img/structure/B11854114.png)
![1-(4-Fluoro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11854122.png)


![5-bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B11854138.png)
![[(5-Chloro-2-methylquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11854148.png)

